molecular formula C13H17F2NO3 B1612383 N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine CAS No. 939757-31-0

N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine

Cat. No.: B1612383
CAS No.: 939757-31-0
M. Wt: 273.28 g/mol
InChI Key: JFMCVGZJKYYNPU-UHFFFAOYSA-N
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Description

N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, a hydroxyethyl group, and a carbamic acid tert-butyl ester moiety. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine typically involves the reaction of 2,4-difluorophenyl ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of [2-(2,4-Difluorophenyl)-2-oxoethyl]carbamic acid tert-butyl ester.

    Reduction: Formation of [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbinol.

    Substitution: Formation of various substituted difluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its difluorophenyl group is of particular interest due to its potential to interact with biological targets in unique ways.

Medicine

In medicine, this compound is investigated for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, which can then exert its therapeutic effects.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ester group can be hydrolyzed to release the active drug, which can then interact with its target to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid methyl ester
  • [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid ethyl ester
  • [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid isopropyl ester

Uniqueness

Compared to its similar compounds, N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine has a bulkier ester group, which can influence its reactivity and interaction with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and its ability to undergo certain chemical reactions.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6,11,17H,7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMCVGZJKYYNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585659
Record name tert-Butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939757-31-0
Record name tert-Butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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